L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl-
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Overview
Description
L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- is a complex peptide compound. It is composed of several amino acids, including methionine, tyrosine, glycine, and phenylalanine, each contributing to its unique structure and properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring consistency and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- L-Methioninamide, L-tyrosylglycylglycyl-L-phenylalanyl-N-methyl-
- N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl-
Uniqueness
L-Methioninamide, N-acetyl-L-tyrosylglycylglycyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of methionine, tyrosine, glycine, and phenylalanine residues allows for diverse interactions and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
65264-07-5 |
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Molecular Formula |
C29H38N6O7S |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H38N6O7S/c1-18(36)33-23(15-20-8-10-21(37)11-9-20)28(41)32-16-25(38)31-17-26(39)34-24(14-19-6-4-3-5-7-19)29(42)35-22(27(30)40)12-13-43-2/h3-11,22-24,37H,12-17H2,1-2H3,(H2,30,40)(H,31,38)(H,32,41)(H,33,36)(H,34,39)(H,35,42)/t22-,23-,24-/m0/s1 |
InChI Key |
DUYBKDAAMXVORW-HJOGWXRNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
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